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Compound of Interest

Compound Name: (±)-Heraclenol

Cat. No.: B3422582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(±)-Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds

characterized by a furan ring fused with a coumarin moiety. As a racemic mixture, it comprises

equal amounts of the (+)-Heraclenol (R-enantiomer) and (-)-Heraclenol (S-enantiomer). This

compound is of significant interest to the scientific community due to its notable biological

activities, including antibacterial and anticancer properties. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological functions of (±)-Heraclenol, along with detailed experimental protocols for its

synthesis, isolation, and biological evaluation.

Chemical Structure and Properties
(±)-Heraclenol is chemically known as 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-

g]chromen-7-one. Its structure features a psoralen backbone, which is a linear furanocoumarin.

The key structural feature is the dihydroxy-methylbutoxy side chain attached at the 9-position.

Table 1: Physicochemical and Spectroscopic Data for (±)-Heraclenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3422582?utm_src=pdf-interest
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₆H₁₆O₆

Molecular Weight 304.29 g/mol

IUPAC Name
9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-

g]chromen-7-one

CAS Number 31575-93-6

Appearance Powder

Melting Point 129-130 °C[1]

Boiling Point 544.3 ± 50.0 °C (Predicted)[1]

Density 1.386 ± 0.06 g/cm³ (Predicted)[1]

Solubility

Soluble in Chloroform, Dichloromethane, Ethyl

Acetate, DMSO, Acetone.[1] Practically

insoluble in water.[2]

pKa 13.75 ± 0.20 (Predicted)[1]

LogP 1.063 (est)[1]

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 8.18 (d, J=9.8 Hz, 1H), 7.53 (d, J=1.9

Hz, 1H), 7.16 (s, 1H), 6.87 (d, J=1.9 Hz, 1H),

6.24 (d, J=9.8 Hz, 1H), and others.[3]

¹³C NMR Data not fully available in searched literature.

Mass Spectrometry
Predicted GC-MS and LC-MS/MS spectra are

available in databases.

Biological Activities
(±)-Heraclenol has demonstrated a range of biological activities, with its antibacterial and

anticancer effects being the most prominent.

Antibacterial Activity
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Heraclenol, isolated from the fruits of Angelica lucida, has been shown to possess antibacterial

properties.[1] Furanocoumarins as a class are known to be effective against a variety of

bacterial strains.

Anticancer Activity
(±)-Heraclenol exhibits significant antiproliferative activity against melanoma cells.[2] Its

mechanism of action involves the induction of cell cycle arrest at the G2/M phase.[2] This is

achieved through the modulation of key cell cycle regulatory proteins. Specifically, in

combination with UVA, Heraclenol has been observed to increase the phosphorylation of

Checkpoint Kinase 1 (Chk1) and decrease the phosphorylation of Cyclin-Dependent Kinase 1

(cdc2) at Threonine 161 in melanoma cells.[2] In vivo studies have also shown that Heraclenol

can reduce tumor growth in mice bearing B16F10 melanoma cells.[2]

Other Activities
Heraclenol also acts as a germination inhibitor in certain plant species, such as parsley and

lettuce.[2]

Experimental Protocols
Synthesis of (±)-Heraclenol
The synthesis of (±)-Heraclenol can be achieved from the precursor umbelliferone through a

multi-step process. The following is a generalized protocol:

Step 1: Prenylation of Umbelliferone

Dissolve umbelliferone in a suitable solvent such as dry acetone.

Add a prenylating agent (e.g., prenyl bromide) and a base (e.g., potassium carbonate).

Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Purify the resulting 8-prenyl-7-hydroxycoumarin by column chromatography.

Step 2: Epoxidation of the Prenyl Side Chain
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Dissolve the 8-prenyl-7-hydroxycoumarin in a suitable solvent like dichloromethane at 0 °C.

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

Stir the mixture at room temperature and monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over

anhydrous sodium sulfate and concentrate to obtain the crude epoxide.

Step 3: Acid-Catalyzed Cyclization and Hydration

Dissolve the crude epoxide in a solvent such as dioxane.

Add a dilute aqueous acid (e.g., 1% sulfuric acid) and heat the mixture.

Neutralize the solution with a saturated solution of sodium bicarbonate and extract with an

organic solvent like ethyl acetate.

Wash the organic layer, dry, and concentrate.

Purify the final product, (±)-Heraclenol, using preparative TLC or column chromatography.

Isolation of (±)-Heraclenol from Heracleum species
The following is a general protocol for the isolation of furanocoumarins from plant material:

Extraction:

Dry and powder the plant material (e.g., roots of Heracleum candicans).

Perform extraction using a suitable solvent like toluene-ethyl acetate (7:3) via maceration

or Soxhlet extraction.

Purification:

Concentrate the crude extract under reduced pressure.
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Subject the concentrated extract to column chromatography on silica gel.

Elute with a solvent system such as toluene:ethyl acetate to separate the fractions.

Monitor the fractions using TLC, and combine the fractions containing Heraclenol.

Further purification can be achieved by recrystallization.

Biological Assays
MTT Assay for Cell Viability

This assay determines the cytotoxic effect of (±)-Heraclenol on melanoma cells.

Seed melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴

cells/well and incubate overnight.

Prepare serial dilutions of (±)-Heraclenol in a serum-free medium.

Replace the culture medium with the prepared dilutions of the compound and incubate for

24, 48, or 72 hours.

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of (±)-Heraclenol on the cell cycle distribution of

melanoma cells.

Seed melanoma cells in a 6-well plate and treat them with various concentrations of (±)-
Heraclenol for the desired time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/product/b3422582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells, including both floating and adherent cells.

Wash the cells with cold PBS and fix them in cold 70% ethanol.

Wash the fixed cells with PBS and resuspend them in a staining buffer containing propidium

iodide (PI) and RNase A.

Incubate the cells in the dark at room temperature.

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of

cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Chk1 and cdc2 Phosphorylation

This method is used to investigate the effect of (±)-Heraclenol on the phosphorylation status of

key cell cycle regulatory proteins.

Treat melanoma cells with (±)-Heraclenol for the desired time.

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA protein assay.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against phospho-Chk1, total Chk1,

phospho-cdc2 (Thr161), and total cdc2 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway
The anticancer activity of Heraclenol in melanoma cells, particularly in the presence of UVA,

involves the modulation of the G2/M cell cycle checkpoint. A proposed signaling pathway is
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depicted below.
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Caption: Proposed signaling pathway for Heraclenol-induced G2/M arrest.

Conclusion
(±)-Heraclenol is a furanocoumarin with promising biological activities, particularly in the

realms of antibacterial and anticancer research. Its well-defined chemical structure and

amenability to synthesis and isolation make it an attractive candidate for further investigation

and potential therapeutic development. The detailed protocols and data presented in this guide

are intended to facilitate future research into the multifaceted properties of this intriguing

natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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